Carbonimidothioic acid, 3-pyridinyl-, S-((4-(1,1-dimethylethyl)phenyl)methyl)O-(1-methylbutyl) ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbonimidothioic acid, 3-pyridinyl-, S-((4-(1,1-dimethylethyl)phenyl)methyl)O-(1-methylbutyl) ester: is a complex organic compound with a unique structure that combines a pyridine ring, a carbonimidothioic acid group, and ester functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Carbonimidothioic acid, 3-pyridinyl-, S-((4-(1,1-dimethylethyl)phenyl)methyl)O-(1-methylbutyl) ester typically involves multiple steps, starting with the preparation of the pyridine derivative. The key steps include:
Formation of the Pyridine Derivative: The pyridine ring is functionalized with a carbonimidothioic acid group.
Esterification: The esterification process involves the reaction of the pyridine derivative with an alcohol, such as 1-methylbutanol, in the presence of an acid catalyst.
Substitution Reaction: The final step involves the substitution of the hydrogen atom in the carbonimidothioic acid group with the S-((4-(1,1-dimethylethyl)phenyl)methyl) group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to achieve efficient synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonimidothioic acid group to a primary amine.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Sulfoxides and Sulfones: Formed from oxidation reactions.
Primary Amines: Formed from reduction reactions.
Various Derivatives: Formed from substitution reactions.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, the compound is studied for its potential as a bioactive molecule. Its interactions with biological targets are of interest for drug discovery and development.
Medicine
In medicine, the compound is investigated for its potential therapeutic properties. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry
In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of Carbonimidothioic acid, 3-pyridinyl-, S-((4-(1,1-dimethylethyl)phenyl)methyl)O-(1-methylbutyl) ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or activation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- Carbonimidothioic acid, 3-pyridinyl-, S-((4-(1,1-dimethylethyl)phenyl)methyl)O-(3-methylbutyl) ester
- Carbonimidothioic acid, 3-pyridinyl-, S-((4-(1,1-dimethylethyl)phenyl)methyl)O-(2-methylbutyl) ester
Uniqueness
The uniqueness of Carbonimidothioic acid, 3-pyridinyl-, S-((4-(1,1-dimethylethyl)phenyl)methyl)O-(1-methylbutyl) ester lies in its specific ester group, which imparts distinct chemical and physical properties. This makes it suitable for applications where other similar compounds may not be effective.
Properties
CAS No. |
51308-68-0 |
---|---|
Molecular Formula |
C22H30N2OS |
Molecular Weight |
370.6 g/mol |
IUPAC Name |
S-[(4-tert-butylphenyl)methyl] N-(2-pentan-2-ylpyridin-3-yl)carbamothioate |
InChI |
InChI=1S/C22H30N2OS/c1-6-8-16(2)20-19(9-7-14-23-20)24-21(25)26-15-17-10-12-18(13-11-17)22(3,4)5/h7,9-14,16H,6,8,15H2,1-5H3,(H,24,25) |
InChI Key |
VGFGEVBEVXJCEX-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)C1=C(C=CC=N1)NC(=O)SCC2=CC=C(C=C2)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.